HIV-1 Antiviral Activity: Scaffold‐Derived Acylguanidine SM111 vs. Inactive Analog SM113
The acylguanidine SM111, synthesised directly from 2-azepan-1-YL-nicotinic acid, inhibited HIV-1 replication with an EC₅₀ of 55 ± 2 μM in a single-round infectivity assay, whereas the matched control compound SM113 (which lacks the acylguanidine warhead) showed no inhibition at 100 μM [1]. This demonstrates that the 2-azepan-1-yl-nicotinoyl scaffold is necessary but not sufficient for antiviral activity; the carboxylic acid group is the essential conjugation handle for introducing the acylguanidine pharmacophore.
| Evidence Dimension | Antiviral potency (EC₅₀) against HIV-1 NL4-3 in TZM-bl indicator cells |
|---|---|
| Target Compound Data | EC₅₀ = 55 ± 2 μM (SM111, derived from title compound) |
| Comparator Or Baseline | SM113 (non-acylguanidine analog) showed no inhibition at 100 μM |
| Quantified Difference | >1.8‑fold (EC₅₀ window unavailable because comparator was inactive at top concentration) |
| Conditions | Single-round HIV-1 NL4-3 infection of TZM-bl cells; 48 h post-infection readout |
Why This Matters
Procurement of the title acid enables synthesis of SM111 and related acylguanidines, which possess a validated, quantifiable antiviral effect that is lost when the carboxylate conjugation site is blocked or removed.
- [1] Mwimanzi, P. et al. J. Virol. 2016, 90, 9495–9508. View Source
